3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid
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Overview
Description
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and psychiatry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid typically involves the reaction of 1-indanone with ammonia and formaldehyde, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts like sulfuric acid are often used to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Continuous Flow Systems: To ensure consistent quality and yield.
Purification: Techniques like crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonic acids.
Scientific Research Applications
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders like Alzheimer’s disease and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
Mechanism of Action
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual action helps modulate neurotransmission, leading to its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Taurine: Similar structure but lacks the additional carbon.
GABA: Shares functional similarities but differs structurally.
Acamprosate: A derivative used in treating alcohol dependence
Uniqueness
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid is unique due to its dual action on GABA receptors and its potential neuroprotective effects. Unlike taurine and GABA, it has shown promise in clinical trials for Alzheimer’s disease, highlighting its potential as a disease-modifying agent .
Properties
CAS No. |
819862-82-3 |
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Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16)9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16)/t12-/m1/s1 |
InChI Key |
DEZXRQCEYKVZSY-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NCCCS(=O)(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCCS(=O)(=O)O |
Origin of Product |
United States |
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